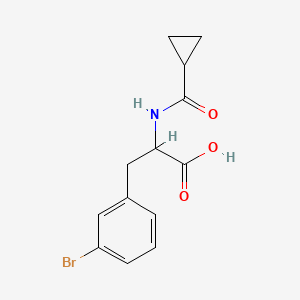![molecular formula C13H14N2O3 B7628130 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid, also known as MPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as ibuprofen and aspirin. However, MPA has been found to have unique properties that make it a promising candidate for further investigation.
作用機序
The exact mechanism of action of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is not fully understood. However, it is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a critical role in the inflammatory response, and their inhibition by 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is believed to be responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the inflammatory response. Additionally, 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been shown to inhibit platelet aggregation, which is important in preventing thrombotic events.
実験室実験の利点と制限
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound that can be easily synthesized in the laboratory. 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been found to exhibit some cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
将来の方向性
There are several future directions for the investigation of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid. One potential area of research is the development of novel formulations of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid and its effects on various signaling pathways. 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has also been investigated for its potential use in cancer therapy, and further studies are needed to determine its efficacy in this area. Finally, the development of 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid derivatives with improved pharmacological properties is an area of ongoing research.
In conclusion, 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid is a promising compound for further investigation due to its potential therapeutic applications and unique properties. Further studies are needed to fully understand its mechanism of action and potential uses in various disease conditions.
合成法
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-methyl-4-methoxybenzaldehyde with hydrazine hydrate to yield 4-(4-methoxy-3-methylphenyl)hydrazine. This intermediate is then reacted with ethyl bromoacetate to produce 2-(4-(4-methoxy-3-methylphenyl)pyrazol-1-yl)acetic acid, which is then hydrolyzed to yield 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid.
科学的研究の応用
2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications in various disease conditions. It has been found to exhibit anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. 2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid has been investigated for its potential use in the treatment of various diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease.
特性
IUPAC Name |
2-[4-(4-methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-10(3-4-12(9)18-2)11-6-14-15(7-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURXWRIASSCIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN(N=C2)CC(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![[4-(5-Ethylthiophen-2-yl)sulfonylmorpholin-2-yl]methanol](/img/structure/B7628099.png)
![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)


![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![N-benzyl-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B7628145.png)

